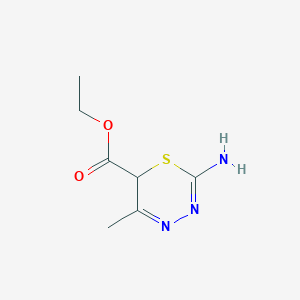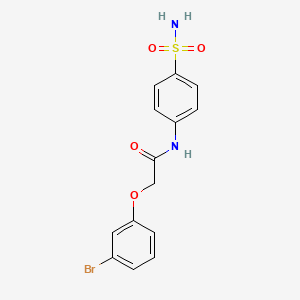![molecular formula C9H14BNO3 B12121913 Boronic acid, B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]- CAS No. 1310404-71-7](/img/structure/B12121913.png)
Boronic acid, B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide boronique, B-[1-(2,2-diméthyl-1-oxopropyl)-1H-pyrrol-2-yl]-, est un composé organoboronique qui comporte un groupe fonctionnel acide boronique lié à un cycle pyrrole. Ce composé fait partie d’une classe plus large d’acides boroniques, connus pour leur capacité à former des liaisons covalentes réversibles avec les diols, ce qui les rend précieux dans diverses applications chimiques et biologiques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide boronique, B-[1-(2,2-diméthyl-1-oxopropyl)-1H-pyrrol-2-yl]-, implique généralement la réaction d’un dérivé du pyrrole avec un précurseur d’acide boronique. Une méthode courante est le couplage de Suzuki-Miyaura, qui utilise le palladium comme catalyseur pour faciliter la formation de la liaison carbone-bore . Les conditions de réaction comprennent souvent une base telle que le carbonate de potassium et un solvant comme le toluène ou l’éthanol.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de production. De plus, le recyclage des catalyseurs et des solvants est souvent utilisé pour réduire les coûts et l’impact environnemental .
Analyse Des Réactions Chimiques
Types de réactions
L’acide boronique, B-[1-(2,2-diméthyl-1-oxopropyl)-1H-pyrrol-2-yl]-, peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut convertir le groupe acide boronique en un ester borate ou un anhydride boronique.
Réduction : Le groupe acide boronique peut être réduit en borane.
Substitution : Le groupe acide boronique peut participer à des réactions de substitution nucléophile, formant souvent de nouvelles liaisons carbone-carbone.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène ou autres agents oxydants.
Réduction : Borohydrure de sodium ou hydrure de lithium et d’aluminium.
Substitution : Catalyseurs au palladium et bases comme le carbonate de potassium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des esters borates, tandis que les réactions de substitution peuvent produire divers dérivés aryliques ou alkyliques .
Applications De Recherche Scientifique
L’acide boronique, B-[1-(2,2-diméthyl-1-oxopropyl)-1H-pyrrol-2-yl]-, a de nombreuses applications en recherche scientifique :
Chimie : Utilisé dans les réactions de couplage de Suzuki-Miyaura pour former des liaisons carbone-carbone.
Biologie : Agit comme une sonde moléculaire pour détecter les diols dans les systèmes biologiques.
Médecine : Étudié pour son potentiel dans les systèmes d’administration de médicaments et comme agent thérapeutique.
Industrie : Utilisé dans la synthèse de matériaux et de polymères avancés.
Mécanisme D'action
Le mécanisme par lequel l’acide boronique, B-[1-(2,2-diméthyl-1-oxopropyl)-1H-pyrrol-2-yl]-, exerce ses effets implique la formation de liaisons covalentes réversibles avec les diols. Cette interaction peut moduler l’activité des enzymes et d’autres molécules biologiques, ce qui la rend utile dans divers dosages biochimiques et applications thérapeutiques .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide phénylboronique
- Acide méthylboronique
- Acide vinylboronique
Unicité
L’acide boronique, B-[1-(2,2-diméthyl-1-oxopropyl)-1H-pyrrol-2-yl]-, est unique en raison de ses caractéristiques structurales spécifiques, qui confèrent une réactivité et des propriétés de liaison distinctes. La présence du cycle pyrrole et du groupe diméthyl-1-oxopropyl augmente sa stabilité et sa spécificité dans la liaison aux diols par rapport aux autres acides boroniques .
Propriétés
Numéro CAS |
1310404-71-7 |
|---|---|
Formule moléculaire |
C9H14BNO3 |
Poids moléculaire |
195.03 g/mol |
Nom IUPAC |
[1-(2,2-dimethylpropanoyl)pyrrol-2-yl]boronic acid |
InChI |
InChI=1S/C9H14BNO3/c1-9(2,3)8(12)11-6-4-5-7(11)10(13)14/h4-6,13-14H,1-3H3 |
Clé InChI |
XPQFZRUFFSYEKR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CN1C(=O)C(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(2-Chlorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12121848.png)
![ethyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12121849.png)
![3-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B12121853.png)

![6-heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12121862.png)


![2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene](/img/structure/B12121883.png)

![5-(4-Chlorophenyl)-3-[(4-fluorophenyl)methylthio]-4-phenyl-1,2,4-triazole](/img/structure/B12121891.png)


![methyl 2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate](/img/structure/B12121905.png)
![[(4-Propoxynaphthyl)sulfonyl]indoline](/img/structure/B12121912.png)
